4-(Bromomethyl)-4-(methoxymethyl)oxane
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Overview
Description
4-(Bromomethyl)-4-(methoxymethyl)oxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group and a methoxymethyl group attached to the oxane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-(methoxymethyl)oxane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxane ring, which can be derived from commercially available starting materials such as tetrahydropyran.
Bromomethylation: The introduction of the bromomethyl group can be achieved through a bromomethylation reaction. This involves the reaction of the oxane ring with bromomethylating agents such as bromoform (CHBr3) in the presence of a strong base like sodium hydroxide (NaOH).
Methoxymethylation: The methoxymethyl group can be introduced through a methoxymethylation reaction. This involves the reaction of the bromomethylated oxane with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-4-(methoxymethyl)oxane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation: The methoxymethyl group can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxanes with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted oxanes.
Scientific Research Applications
4-(Bromomethyl)-4-(methoxymethyl)oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of bioactive compounds and drug candidates.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-4-(methoxymethyl)oxane depends on its specific application and the target molecule or pathway. In general, the compound can interact with biological molecules through covalent bonding, hydrogen bonding, or van der Waals interactions. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. The methoxymethyl group can enhance the compound’s solubility and stability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-4-(methoxymethyl)oxane: Similar structure with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
4-(Bromomethyl)-4-(hydroxymethyl)oxane: Similar structure with a hydroxymethyl group instead of a methoxymethyl group. It may have different solubility and reactivity properties.
4-(Bromomethyl)-4-(ethoxymethyl)oxane: Similar structure with an ethoxymethyl group instead of a methoxymethyl group. It may have different steric and electronic effects.
Uniqueness
4-(Bromomethyl)-4-(methoxymethyl)oxane is unique due to the combination of the bromomethyl and methoxymethyl groups, which impart distinct chemical properties and reactivity. The bromomethyl group provides a good leaving group for nucleophilic substitution reactions, while the methoxymethyl group enhances solubility and stability. This combination makes the compound versatile for various synthetic and research applications.
Properties
IUPAC Name |
4-(bromomethyl)-4-(methoxymethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRLVMCFXRJEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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